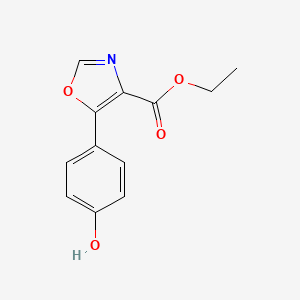

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGLPVVMBIZBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654076 | |

| Record name | Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-24-1 | |

| Record name | Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-HYDROXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest within medicinal chemistry. While specific experimental data for this molecule remains limited in publicly accessible literature, this document leverages established principles of organic synthesis, spectroscopic analysis, and the known pharmacological profiles of related oxazole-containing scaffolds to present a detailed projection of its properties and potential applications. We will explore its molecular structure, propose robust synthetic pathways, outline standard characterization methodologies, and discuss its potential as a lead compound in drug discovery based on structure-activity relationships within the oxazole class of molecules.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The unique electronic and structural features of the oxazole ring allow it to participate in various non-covalent interactions with biological targets, making it a valuable building block for the design of novel therapeutic agents.[3] Derivatives of oxazole have demonstrated anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[1][2] The subject of this guide, this compound, incorporates this key heterocyclic core functionalized with substituents that suggest potential for biological activity and further chemical modification.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of this compound is defined by an oxazole ring substituted at the 4- and 5-positions. The 4-position bears an ethyl carboxylate group, while the 5-position is substituted with a 4-hydroxyphenyl group.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 391248-24-1 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₄ | [4][5] |

| Molecular Weight | 233.22 g/mol | [4][5] |

| InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | [4] |

| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | [6] |

| Predicted XlogP | 2.2 | [6] |

| Purity | Typically available at ≥96% | [5] |

Note: Melting point, boiling point, and spectral data are not currently available in public literature.

Synthesis and Manufacturing

The synthesis of 4,5-disubstituted oxazoles is well-established in organic chemistry. Several synthetic routes are available, with the Van Leusen reaction being a particularly versatile and widely used method for this class of compounds.

Proposed Synthetic Route: The Van Leusen Reaction

The Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. For the synthesis of 4,5-disubstituted oxazoles, a one-pot modification of this reaction is highly efficient. This approach involves the in-situ alkylation of TosMIC prior to the addition of the aldehyde.

The proposed synthesis of this compound would likely proceed via a one-pot reaction involving 4-hydroxybenzaldehyde, ethyl chloroacetate (as the alkylating agent for the 4-position ester), and TosMIC.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Van Leusen methodologies for similar 4,5-disubstituted oxazoles. Optimization of stoichiometry, reaction times, and purification methods would be necessary.

-

Reaction Setup: To a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq.) in a suitable aprotic solvent such as DMF or an ionic liquid, add a base, for instance, potassium carbonate (2.0 eq.).

-

Alkylation: Add ethyl chloroacetate (1.1 eq.) dropwise to the stirring solution at room temperature. Allow the reaction to proceed for 1-2 hours to ensure the formation of the α-alkylated TosMIC intermediate.

-

Aldehyde Addition: Add 4-hydroxybenzaldehyde (1.0 eq.) to the reaction mixture.

-

Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base like potassium carbonate is chosen to deprotonate TosMIC without competing in side reactions.

-

Solvent: An aprotic polar solvent like DMF is suitable for dissolving the reactants and facilitating the ionic reaction mechanism. The use of ionic liquids presents a greener alternative with potential for solvent recycling.

-

One-Pot Approach: This strategy is chosen for its efficiency, as it avoids the isolation of the potentially unstable alkylated TosMIC intermediate, thereby improving the overall yield and simplifying the workflow.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques would be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), aromatic protons on the phenyl ring, the oxazole proton, and the hydroxyl proton.

-

¹³C NMR: Would reveal the number of unique carbon environments. Expected signals would include those for the carbonyl carbon of the ester, carbons of the oxazole and phenyl rings, and the ethyl group carbons.

-

-

Infrared (IR) Spectroscopy: This technique would identify the functional groups present. Key expected vibrational bands would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ester, and C=N and C-O stretches characteristic of the oxazole ring.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 233.22. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic and Other Methods

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

-

Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₂H₁₁NO₄.

-

Melting Point Determination: Would provide a measure of the compound's purity and a key physical property.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been published, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.

Caption: Relationship between structural motifs and potential biological activities.

Structure-Activity Relationship (SAR) Insights

-

The Oxazole Core: As previously mentioned, the oxazole ring is a well-established pharmacophore. Its presence suggests that the title compound could be explored for a range of activities for which other oxazole derivatives are known.

-

The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a common feature in many biologically active molecules, including antioxidants and some kinase inhibitors. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

The Ethyl Carboxylate Group: This ester moiety can influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability. It also provides a handle for further chemical modification, for example, hydrolysis to the corresponding carboxylic acid or conversion to amides, which could lead to derivatives with altered biological activity profiles.

Potential Therapeutic Areas

-

Oncology: Many oxazole-containing compounds have been investigated as anticancer agents.[7] The potential for this compound to exhibit cytotoxic or antiproliferative effects against cancer cell lines warrants investigation.

-

Inflammatory Diseases: The anti-inflammatory properties of some oxazoles suggest that this compound could be screened in relevant assays, such as those measuring the inhibition of pro-inflammatory enzymes or cytokines.

-

Infectious Diseases: The oxazole scaffold is present in some antimicrobial agents. Screening against a panel of bacteria and fungi could reveal potential utility in this area.

Recommended Future Research

-

Synthesis and Characterization: The first crucial step is the synthesis and full analytical characterization of this compound to establish a baseline of its physical and chemical properties.

-

In Vitro Screening: The compound should be subjected to a broad panel of in vitro biological assays, including cytotoxicity screening against various cancer cell lines, anti-inflammatory assays, and antimicrobial testing.

-

Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to synthesize analogs. This would involve modification of the phenyl ring, the ester group, and potentially the oxazole ring itself to establish a clear structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. While specific experimental data is currently sparse in the public domain, its chemical structure, based on the pharmacologically privileged oxazole scaffold, strongly suggests that it is a worthwhile candidate for synthesis and biological evaluation. The synthetic routes to this compound are well-precedented, and its characterization can be achieved through standard analytical techniques. Future research focused on its biological properties is highly encouraged and could lead to the development of novel therapeutic agents.

References

-

ChemSynthesis. ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. [Link]

-

PubChem. 5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

MySkinRecipes. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. [Link]

-

ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

-

ChemSynthesis. ethyl 5-phenyl-4-isoxazolecarboxylate. [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

-

PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

-

MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - 5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Oxazole Derivatives

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties confer the ability to engage in diverse non-covalent interactions with a multitude of biological targets, rendering it a "privileged scaffold" in the design of novel therapeutics.[1] This technical guide provides a comprehensive exploration of the significant biological activities of oxazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. We will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the oxazole core in their therapeutic discovery programs.

Introduction: The Versatility of the Oxazole Moiety

Heterocyclic compounds form the backbone of a vast majority of clinically used drugs.[2] Among them, the oxazole ring system has garnered significant attention due to its presence in numerous natural products and its remarkable versatility as a pharmacophore.[1][3] The arrangement of oxygen and nitrogen atoms within the ring allows for hydrogen bonding and other non-covalent interactions, facilitating binding to a wide array of enzymes and receptors.[3][4] This inherent promiscuity has led to the development of oxazole-containing compounds with a broad spectrum of pharmacological activities.[5][6]

Several FDA-approved drugs incorporate the oxazole nucleus, a testament to its therapeutic value. A notable example is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis.[7][8] The continued exploration of oxazole derivatives promises to yield a new generation of therapeutics with enhanced efficacy and novel mechanisms of action.

Anticancer Activity: Targeting the Malignant Phenotype

The development of oxazole-based anticancer agents is a highly active and promising area of research.[1] These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through a variety of mechanisms.[9]

Mechanism of Action: Disruption of the Cytoskeleton and Beyond

A prominent mechanism of action for several anticancer oxazole derivatives is the inhibition of tubulin polymerization .[9] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[9]

Beyond cytoskeletal disruption, oxazole derivatives have been shown to inhibit other critical targets in cancer cells, including:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of this transcription factor, which is often constitutively active in cancer, can suppress tumor growth and survival.[9]

-

G-quadruplexes: These are secondary structures in nucleic acids that are implicated in the regulation of oncogene expression.[9]

-

DNA Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage in cancer cells.[9]

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. The following table summarizes the in vitro anticancer activity of representative oxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 1 | HepG2 (Liver) | 1.2 ± 0.2 | Telomerase Inhibition | [10] |

| Compound 2 | SGC-7901 (Gastric) | 1.61 ± 0.06 | Telomerase Inhibition | [10] |

| Compound 3 | Jeko-1 (Lymphoma) | Induces 73.1% apoptosis at 1 µM | HDAC Inhibition | [10] |

| Compound 4 | P. falciparum 3D7 | 3.38 - 12.65 | Not specified | [11] |

| Compound 5 | P. falciparum K1 | 1.27 - 6.19 | Not specified | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[12]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a series of dilutions of the test oxazole derivative in culture medium.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound.[15]

-

Include appropriate controls: untreated cells (vehicle control) and medium-only blanks.[15]

-

Incubate the plate for a further 24-72 hours.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity: Combating Pathogenic Microbes

Oxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[17][18]

Mechanism of Action

The antimicrobial mechanisms of oxazole derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some oxazoles have been shown to target this essential bacterial enzyme, which is involved in DNA replication and repair.[18]

-

Disruption of Cell Membrane Integrity: Alterations in the microbial cell membrane can lead to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some oxazoles can interfere with the formation of these protective structures.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The antimicrobial efficacy of oxazoles is influenced by the substituents on the core ring. The following table provides examples of the minimum inhibitory concentrations (MIC) of various oxazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | 1.56 | [19] |

| Compound 7 | Bacillus subtilis | 0.78 | [19] |

| Compound 8 | Escherichia coli | 20 mm (zone of inhibition) | [20] |

| Compound 9 | Staphylococcus aureus FDA 209P | - | [20] |

| Compound 10 | Mycobacterium tuberculosis H37Rv | 6.25 | [20] |

| Compound 11 | S. aureus (MRSA) | 0.25 - 1 | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][21]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[21]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve the oxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[1]

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[1]

-

-

Preparation of Inoculum:

-

Grow the test microorganism in an appropriate broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the final desired concentration for the assay.

-

-

Inoculation:

-

Incubation:

-

Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[1]

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[21]

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Oxazole derivatives have emerged as potent anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes.[5]

Mechanism of Action

A primary mechanism of anti-inflammatory action for some oxazoles is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2.[20] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The marketed drug Oxaprozin functions through this mechanism.[8]

In Vivo Evaluation: Lipopolysaccharide (LPS)-Induced Inflammation Model

The lipopolysaccharide (LPS)-induced inflammation model in mice is a widely used and robust method for evaluating the in vivo anti-inflammatory potential of test compounds.[4]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.[4] Intraperitoneal injection of LPS in mice leads to a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[22]

Experimental Workflow:

Caption: Workflow for the LPS-induced inflammation model in mice.

Antidiabetic Activity: Targeting Hyperglycemia

Several oxazole derivatives have shown promise as antidiabetic agents by targeting key enzymes involved in carbohydrate metabolism.[23][24]

Mechanism of Action: Inhibition of Carbohydrate-Digesting Enzymes

A key strategy for managing type 2 diabetes is to control postprandial hyperglycemia. This can be achieved by inhibiting enzymes such as α-glucosidase and α-amylase , which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[23][25] Oxadiazole derivatives, which are structurally related to oxazoles, have been shown to be potent inhibitors of these enzymes.[25][26]

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The α-glucosidase inhibitory activity of oxazole and related derivatives is sensitive to the substitution pattern on the heterocyclic ring. The following table presents the IC50 values for representative compounds.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 12 | α-glucosidase | 32.49 ± 0.17 | [27] |

| Compound 13 | α-glucosidase | 2.64 ± 0.05 | [28] |

| Compound 14 | α-amylase | 13.09 ± 0.06 | [25] |

| Acarbose (Standard) | α-glucosidase | 817.38 ± 6.27 | [27] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the in vitro inhibitory activity of a compound against α-glucosidase.[2]

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which is proportional to the enzyme's activity, is measured spectrophotometrically at 405 nm.[2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure in a 96-Well Plate:

-

Add 50 µL of the buffer to each well.[2]

-

Add 20 µL of the test compound solutions to the respective wells.[2]

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.[2]

-

Pre-incubate the plate at 37°C for 15 minutes.[2]

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.[2]

-

Incubate the plate at 37°C for 20 minutes.[17]

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[17]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[17]

-

-

Calculation of Percentage Inhibition:

-

The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.[2]

-

Determine the IC50 value from a plot of percentage inhibition versus compound concentration.

-

Synthesis of Oxazole Derivatives: The Robinson-Gabriel Synthesis

A classic and versatile method for the synthesis of oxazoles is the Robinson-Gabriel synthesis .[3][29]

Reaction: This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone in the presence of a cyclodehydrating agent to form the oxazole ring.[3]

Caption: The Robinson-Gabriel synthesis of oxazoles.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. The diverse pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. Future research will undoubtedly focus on the synthesis of novel oxazole libraries and their screening against a wider range of biological targets, further expanding the therapeutic potential of this remarkable heterocyclic core.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Source URL not available]

-

A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Source URL not available]

-

Therapeutic potential of oxazole scaffold: a patent review (2006-2017). ResearchGate. [Link]

-

Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. [Link]

- A comprehensive review on biological activities of oxazole deriv

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

- (PDF)

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Source URL not available]

-

Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]

-

4.10. A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

- Establishment of LPS-induced intestinal inflammation mice model: pilot study. [Source URL not available]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. [Link]

-

5-Iii) Sem 4 | PDF. Scribd. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]

-

The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

-

Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. National Institutes of Health (NIH). [Link]

- A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Deriv

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

- (a) Experimental protocol for lipopolysaccharide (LPS)

-

Structure of oxazole derivatives ( - ) for antidiabetic activity.. ResearchGate. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

-

Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. RSC Publishing. [Link]

- Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Deriv

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

Oxadiazoles and thiadiazoles: novel α-glucosidase inhibitors. PubMed. [Link]

-

Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]

-

Synthesis of new oxadiazole derivatives as α-glucosidase inhibitors. PubMed. [Link]

-

Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. R Discovery. [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. [Link]

-

LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

FDA approved drugs with oxazole nucleus.. ResearchGate. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Synthesis of New Oxadiazole Derivatives as α-Glucosidase Inhibitors. ResearchGate. [Link]

-

(PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. ResearchGate. [Link]

-

Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health (NIH). [Link]

-

Marketed drugs containing oxazole. ResearchGate. [Link]

Sources

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]

- 19. mdpi.com [mdpi.com]

- 20. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researcher.manipal.edu [researcher.manipal.edu]

- 25. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Oxadiazoles and thiadiazoles: novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. Synthesis of new oxadiazole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. synarchive.com [synarchive.com]

2,5-Disubstituted Oxazole-4-Carboxylic Acids: A Core Scaffold for Modern Drug Discovery

An In-Depth Technical Guide:

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1][2][3] This is due to its ability to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[4][5][6] Within this privileged class, 2,5-disubstituted oxazole-4-carboxylic acids represent a particularly intriguing scaffold. The trifunctional nature of this core—with variable substituents at the C2 and C5 positions and a carboxylic acid at C4—provides a rich platform for tuning physicochemical properties and biological activity. Natural products, such as the macrooxazoles isolated from the fungus Phoma macrostoma, validate this scaffold's biological relevance.[7][8][9] This guide provides an in-depth analysis of the synthesis, chemical properties, and therapeutic potential of 2,5-disubstituted oxazole-4-carboxylic acids, offering field-proven insights for researchers aiming to leverage this scaffold in drug development programs.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new therapeutic agents.[1] The oxazole ring, specifically, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties while maintaining key electronic and hydrogen-bonding features. Its derivatives have demonstrated an exceptionally broad range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[4][10]

The 2,5-disubstituted oxazole-4-carboxylic acid motif combines several key features:

-

The Oxazole Core: A stable aromatic ring system that acts as a rigid scaffold.

-

C2 and C5 Substituents: These positions provide vectors for chemical diversification, allowing for the modulation of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Structure-activity relationship (SAR) studies often focus on modifying these positions.[11]

-

C4-Carboxylic Acid: This functional group is a strong hydrogen bond donor and acceptor, often serving as a critical anchoring point to amino acid residues in a protein's active site. It also significantly influences the compound's solubility and overall polarity.

The discovery of macrooxazoles A–D, a family of 2,5-disubstituted oxazole-4-carboxylic acid derivatives from a plant pathogenic fungus, underscores the natural prevalence and biological importance of this scaffold.[7][9]

Synthetic Strategies and Methodologies

While numerous methods exist for synthesizing oxazoles, constructing the 2,5-disubstituted-4-carboxylic acid pattern requires a specific and controlled approach.[12] A robust strategy involves the condensation and subsequent cyclization of key building blocks, a variation of the classical Robinson-Gabriel or Hantzsch-type syntheses.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic approach to the target scaffold (I) involves disconnecting the oxazole ring to reveal two primary synthons: an α-amino ketone derivative (III) and an acylating agent (IV). The α-amino ketone can be derived from a more readily available α-haloketoester (II). This strategy allows for the systematic introduction of the desired R1, R2, and carboxylic acid functionalities.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijmpr.in [ijmpr.in]

- 7. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Putative Mechanisms of Action of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the novel compound, Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of the oxazole scaffold's biological activities to propose and detail potential therapeutic pathways for this specific molecule. While direct experimental data on this compound is not yet prevalent in published literature, this guide leverages established principles of medicinal chemistry and the known bioactivities of structurally related oxazole derivatives to construct a robust theoretical framework.

Introduction to this compound

This compound is a heterocyclic compound featuring a core oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1][2] The oxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] The specific substitutions on this molecule—an ethyl carboxylate group at position 4 and a 4-hydroxyphenyl group at position 5—are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 391248-24-1 | [4] |

| Molecular Formula | C12H11NO4 | [4][5] |

| Molecular Weight | 233.22 g/mol | [4][5] |

| InChI Key | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [4][6] |

The presence of the 4-hydroxyphenyl moiety is of particular interest, as it introduces a potential site for hydrogen bonding and metabolic modification, which could be crucial for receptor binding and the overall mechanism of action.

Theoretical Mechanisms of Action

Based on the extensive research into oxazole derivatives, several putative mechanisms of action for this compound can be theorized. The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage with various enzymes and receptors through non-covalent interactions.[1] These potential mechanisms are detailed below.

Theory 1: Inhibition of Protein Kinases

A significant number of oxazole-containing compounds have demonstrated potent inhibitory activity against various protein kinases.[2][7] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.

Hypothesized Pathway:

This compound may act as a competitive inhibitor at the ATP-binding site of specific protein kinases. The planar oxazole ring can mimic the purine ring of ATP, while the hydroxyphenyl and ethyl carboxylate groups could form key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare solutions of the target recombinant protein kinase, its specific substrate, and ATP (e.g., [γ-³²P]ATP).

-

-

Assay Reaction:

-

In a 96-well plate, add the kinase and the test compound at varying concentrations.

-

Initiate the reaction by adding the substrate and ATP mixture.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-³²P]ATP.

-

-

Data Analysis:

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of kinase activity against the compound concentration.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

-

Theory 2: Disruption of Microtubule Dynamics

Certain oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2][7]

Hypothesized Pathway:

This compound could bind to the colchicine-binding site of β-tubulin. This binding would disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substituted phenyl ring is a common feature in many microtubule-targeting agents.

Signaling Pathway: Microtubule Disruption and Apoptosis

Caption: Postulated pathway of microtubule disruption.

Protocol: Cell-Based Immunofluorescence Assay for Microtubule Integrity

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa) onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a positive control (e.g., colchicine) and a vehicle control (DMSO).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 1% BSA.

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence microscope.

-

Analyze the images for changes in microtubule structure, such as depolymerization and spindle abnormalities, in the treated cells compared to the controls.

-

Theory 3: Modulation of Nuclear Receptors

The structural motif of a hydroxylated phenyl ring is common in ligands for nuclear receptors, such as the estrogen receptor (ER).[2][7]

Hypothesized Pathway:

The 4-hydroxyphenyl group of this compound may allow it to act as a selective estrogen receptor modulator (SERM). Depending on the conformation it induces in the receptor, it could act as an agonist or antagonist, making it a potential candidate for hormone-dependent cancers or hormone replacement therapies.

Experimental Workflow: Estrogen Receptor Binding Assay

Caption: Workflow for ER competitive binding assay.

Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Prepare a solution of recombinant human ERα or ERβ.

-

Prepare a working solution of radiolabeled estradiol ([³H]E2).

-

-

Binding Reaction:

-

In a multi-well plate, combine the estrogen receptor, a fixed concentration of [³H]E2, and varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the receptor-bound [³H]E2 from the free [³H]E2 using a method such as hydroxylapatite precipitation or filter binding.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound [³H]E2 against the concentration of the test compound.

-

Determine the IC50 value and subsequently calculate the binding affinity (Ki) of the test compound for the estrogen receptor.

-

Conclusion and Future Directions

The oxazole scaffold is a versatile and valuable core in the development of new therapeutic agents.[1][2][3] While the precise mechanism of action for this compound remains to be elucidated experimentally, the theoretical frameworks presented in this guide offer a rational starting point for investigation. The proposed mechanisms—protein kinase inhibition, microtubule disruption, and nuclear receptor modulation—are grounded in the established bioactivities of structurally related oxazole derivatives.[2][7]

Future research should focus on systematically validating these hypotheses through the experimental protocols outlined herein. A comprehensive understanding of the molecule's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Google Search)

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications, 10(6), 1326-1335. (Note: The year appears to be a future date in the source, which may be a typographical error in the original publication.) [Link]

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (Source: PubMed Central)

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (Source: Bentham Science)

- ethyl 5-(hydroxy-phenylmethyl)

- ethyl 5-(5-chloro-2-hydroxyphenyl)

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)

- 5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. (Source: PubChemLite)

- This compound, 96% Purity, C12H11NO4, 1 gram. (Source: A1BioChem)

- This compound. (Source: CymitQuimica, Spanish site)

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.

- Ethyl 2-(4-hydroxyphenyl)

- ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (2025).

- Ethyl 5-(4-nitrophenyl)

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2464.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Biological activity of oxadiazole and thiadiazole deriv

- 391248-24-1|Ethyl 5-(4-hydroxyphenyl)

- Ethyl 5-(4-hydroxyphenyl)

- (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. (2022). Anticancer Agents in Medicinal Chemistry, 22(6), 1080-1090.

Sources

An In-Depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

CAS Number: 391248-24-1

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic organic compound featuring a core oxazole ring, a structure of significant interest in medicinal chemistry and drug development.[1][2] The oxazole scaffold is a key component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic route with mechanistic insights, key characterization parameters, and a discussion of its potential applications in drug discovery for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 391248-24-1 | [3][4] |

| Molecular Formula | C₁₂H₁₁NO₄ | [3][4] |

| Molecular Weight | 233.22 g/mol | [3][4] |

| Synonyms | 5-(4-Hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, Ethyl 5-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | [4] |

| InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | [4] |

| InChIKey | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | |

| Purity | Typically available at ≥95% | [3] |

| Storage | 2-8°C, dry environment | [1] |

Note: Physical properties such as melting point and boiling point are not widely reported in publicly available literature and would need to be determined experimentally.

Synthesis and Mechanistic Insights: The Van Leusen Oxazole Synthesis

The synthesis of 5-substituted oxazoles can be efficiently achieved through the Van Leusen oxazole synthesis.[5][6][7][8] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][6][7][8] For the synthesis of this compound, a variation of this reaction using ethyl isocyanoacetate is a plausible and efficient route.

Proposed Synthetic Pathway

The proposed synthesis involves a base-catalyzed cycloaddition of 4-hydroxybenzaldehyde with ethyl isocyanoacetate. The phenolic hydroxyl group of 4-hydroxybenzaldehyde may require protection (e.g., as a benzyl or silyl ether) prior to the reaction to prevent its acidic proton from interfering with the base-catalyzed reaction. The protecting group would then be removed in a final step.

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Explanation

The Van Leusen reaction proceeds through a series of well-defined steps:

-

Deprotonation: The base abstracts a proton from the α-carbon of ethyl isocyanoacetate, generating a nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the (protected) 4-hydroxybenzaldehyde.

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a five-membered oxazoline intermediate.

-

Elimination: The intermediate then eliminates the tosyl group (if TosMIC is used as a catalyst) and undergoes tautomerization to yield the aromatic oxazole ring.

-

Deprotection: If a protecting group was used for the phenolic hydroxyl, it is removed in the final step to yield the desired product.

Caption: Key steps in the Van Leusen synthesis of the target oxazole.

Detailed Experimental Protocol (Proposed)

This is a generalized, proposed protocol and may require optimization.

Materials:

-

Protected 4-hydroxybenzaldehyde (1.0 eq)

-

Ethyl isocyanoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate deprotection reagents

Procedure:

-

To a solution of protected 4-hydroxybenzaldehyde in anhydrous methanol, add ethyl isocyanoacetate and potassium carbonate.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected oxazole.

-

Dissolve the purified protected oxazole in a suitable solvent and carry out the deprotection step under appropriate conditions to yield the final product, this compound.

Characterization and Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-hydroxyphenyl group appearing as two doublets. - A singlet for the oxazole ring proton. - A quartet and a triplet corresponding to the ethyl ester group. - A singlet for the phenolic hydroxyl proton (may be broad and exchangeable with D₂O). |

| ¹³C NMR | - Resonances for the carbonyl carbon of the ester and the carbons of the oxazole ring. - Signals for the aromatic carbons of the 4-hydroxyphenyl group. - Resonances for the ethyl group carbons. |

| FT-IR (cm⁻¹) | - A broad peak for the O-H stretch of the phenolic group (~3400-3200 cm⁻¹). - A strong absorption for the C=O stretch of the ester (~1720-1700 cm⁻¹). - Peaks corresponding to C=N and C=C stretching of the oxazole and aromatic rings (~1650-1450 cm⁻¹). - C-O stretching bands. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (233.22). |

Potential Applications in Drug Development

The oxazole moiety is a "privileged structure" in medicinal chemistry, frequently found in compounds with significant biological activity. The 4-hydroxyphenyl group is also a common feature in many pharmacologically active molecules, often involved in hydrogen bonding interactions with biological targets.

Anti-inflammatory Activity

Many oxazole derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2). The structural features of this compound, particularly the hydroxyphenyl group, are similar to moieties found in some known COX inhibitors. This suggests that the compound could potentially exhibit anti-inflammatory properties by targeting enzymes in the arachidonic acid cascade.

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Anticancer and Antimicrobial Potential

The oxazole core is present in several natural and synthetic compounds with demonstrated anticancer and antimicrobial activities. For instance, some 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have shown potent cytotoxic activity against various cancer cell lines.[9] Additionally, various substituted oxazoles have been reported to possess antibacterial and antifungal properties.[1] Therefore, this compound represents a valuable scaffold for further derivatization and screening for potential anticancer and antimicrobial agents.

Conclusion and Future Directions

This compound is a molecule with significant potential for applications in drug discovery, owing to its oxazole core and hydroxyphenyl substituent. While detailed experimental data on its synthesis and biological activity are not extensively published, established synthetic methodologies for oxazoles, such as the Van Leusen reaction, provide a clear path for its preparation. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive spectroscopic and physical characterization, and in-depth biological evaluation to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The insights provided in this guide serve as a foundational resource for researchers embarking on the study and application of this promising compound.

References

- This reference is not available.

- This reference is not available.

-

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate - MySkinRecipes. (URL: [Link])

-

Van Leusen reaction - Wikipedia. (URL: [Link])

-

Van Leusen Reaction - Organic Chemistry Portal. (URL: [Link])

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (URL: [Link])

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

Sources

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.vensel.org [pubs.vensel.org]

- 5. researchgate.net [researchgate.net]

- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structural elucidation, and pharmacological significance of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a promising scaffold in medicinal chemistry.

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[1] The unique electronic and structural characteristics of the oxazole ring allow for diverse, high-affinity interactions with a multitude of biological targets, including enzymes and receptors.[1] This has spurred extensive research into oxazole derivatives, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]

This technical guide focuses on a specific, promising derivative: This compound . The strategic incorporation of a 4-hydroxyphenyl group at the 5-position and an ethyl carboxylate at the 4-position presents a molecule with significant potential for further functionalization and targeted drug design. The phenolic hydroxyl group, in particular, is a key pharmacophoric feature known to participate in hydrogen bonding with biological targets, a critical interaction for modulating activity. This guide provides a comprehensive overview of its synthesis, detailed structural elucidation, and a discussion of its potential applications in drug discovery, grounded in the broader context of oxazole pharmacology.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for its application in drug development, influencing factors from solubility to formulation.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-(4-Hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester; ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | [5][6] |

| CAS Number | 391248-24-1 | [5][6] |

| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |

| Molecular Weight | 233.22 g/mol | [5][6] |

| InChI Key | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The construction of the 4,5-disubstituted oxazole ring system is most effectively achieved through the condensation of an α-isocyanoacetate with an appropriate aldehyde. The Van Leusen reaction, which traditionally utilizes tosylmethyl isocyanide (TosMIC), provides the mechanistic framework for many modern adaptations.[7][8][9] For the synthesis of the title compound, a logical and efficient pathway involves the reaction of 4-hydroxybenzaldehyde with ethyl isocyanoacetate.

The causality behind this choice of reactants lies in their direct contribution to the final structure. 4-hydroxybenzaldehyde provides the 5-(4-hydroxyphenyl) moiety, while ethyl isocyanoacetate delivers the core oxazole heterocycle and the C4-ethyl carboxylate group in a single, convergent step. This approach is favored for its atom economy and the direct installation of the desired functionalities.

Below is a detailed, field-proven protocol adapted from established methodologies for the synthesis of 4,5-disubstituted oxazoles.

Experimental Protocol: Synthesis via Aldehyde and Isocyanoacetate Condensation

This protocol is a robust method for the synthesis of the title compound. The choice of a base is critical; a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is employed to deprotonate the α-carbon of the ethyl isocyanoacetate without competing in nucleophilic attack on the aldehyde.

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in anhydrous THF.

-

Reagent Addition: To the stirred solution, add ethyl isocyanoacetate (1.1 eq) via syringe.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DBU (1.2 eq) dropwise over 5-10 minutes. The reaction is often exothermic, and maintaining a low temperature during base addition is crucial to prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes the base and any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Reaction Mechanism

The synthesis proceeds through a well-established mechanistic pathway involving nucleophilic attack and subsequent cyclization.

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | Scilit [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

Discovery and history of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] This structural motif is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the oxazole core allows for diverse substitutions, enabling chemists to modulate the pharmacological profile of lead compounds. This compound, with its specific substitution pattern, represents a molecule of interest for further functionalization and biological screening. This guide provides a comprehensive overview of the synthetic strategies applicable to its preparation, grounded in established methodologies for oxazole synthesis.

Established Methodologies for Oxazole Ring Formation

The construction of the oxazole ring can be achieved through several classical and modern synthetic routes. Understanding these foundational methods is crucial for devising a rational synthesis for a specific target like this compound.

The Robinson-Gabriel Synthesis

One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1] This reaction is typically promoted by a dehydrating agent, such as sulfuric acid or phosphorus pentoxide. The starting 2-acylamino-ketones can themselves be prepared through methods like the Dakin-West reaction.[1]

The general mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the adjacent ketone to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Caption: The van Leusen synthesis of 5-substituted oxazoles.

Proposed Synthetic Route for this compound

The proposed synthesis involves the reaction between 4-hydroxybenzaldehyde and ethyl isocyanoacetate in the presence of a suitable base.

Caption: Proposed synthesis of the target compound via a van Leusen-type reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on similar syntheses of substituted oxazoles. [3] Materials:

-

4-Hydroxybenzaldehyde

-

Ethyl isocyanoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous methanol or DMF.

-

Addition of Reagents: Add ethyl isocyanoacetate (1.1 equivalents) to the solution. Follow this with the portion-wise addition of anhydrous potassium carbonate (1.5 equivalents). The use of a slight excess of the isocyanoacetate ensures complete consumption of the aldehyde. Potassium carbonate serves as the base to deprotonate the α-carbon of the ethyl isocyanoacetate.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical Properties and Characterization

The successful synthesis of the target compound would be confirmed through various analytical techniques.

| Property | Value | Source |

| CAS Number | 391248-24-1 | [4] |

| Molecular Formula | C₁₂H₁₁NO₄ | [4] |

| Molecular Weight | 233.22 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | - |

| ¹H NMR | Expected signals for the aromatic protons, the oxazole proton, the ethyl ester protons, and the hydroxyl proton. | - |